molecular formula C12H10F3NO3 B3032577 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 249736-95-6

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B3032577
CAS No.: 249736-95-6
M. Wt: 273.21 g/mol
InChI Key: FDHBZTIGKGJGPF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.

    Cyclization: The aniline derivative undergoes cyclization with the trifluoromethyl ketone in the presence of a suitable catalyst, such as a Lewis acid.

    Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a base, such as sodium methoxide, to introduce the methoxy groups at the 6 and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the 4-position, due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the 4-position.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Trifluoromethylquinoline: Lacks the methoxy groups, affecting its reactivity and biological activity.

    Quinoline: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness: 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(12(13,14)15)4-11(17)16-8(6)5-10(9)19-2/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHBZTIGKGJGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383205
Record name 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249736-95-6
Record name 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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